molecular formula C12H15F2N B2666517 2-(2,5-Difluorobenzyl)piperidine CAS No. 1343049-89-7

2-(2,5-Difluorobenzyl)piperidine

Cat. No. B2666517
CAS RN: 1343049-89-7
M. Wt: 211.256
InChI Key: BRXLXFUVSAPNOZ-UHFFFAOYSA-N
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Description

“2-(2,5-Difluorobenzyl)piperidine” is a research chemical belonging to the class of piperidines. It has the molecular formula C12H15F2N and a molecular weight of 211.25 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring with two fluorine atoms and a benzyl group attached . Piperidine rings, like the one in this compound, often adopt a stable chair conformation .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can change from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to Baldwin’s rule .


Physical And Chemical Properties Analysis

“this compound” is likely to share similar physical and chemical properties with other piperidine derivatives. Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents .

Scientific Research Applications

Chemical Reactions and Mechanisms

The study of reactions involving piperidine derivatives, such as the nucleophilic aromatic substitution of the nitro-group, provides insights into the chemical behavior and potential applications of 2-(2,5-Difluorobenzyl)piperidine. For instance, the reaction of piperidine with nitrobenzenes under certain conditions can lead to the formation of nitropiperidinobenzenes, which are of interest in synthetic organic chemistry for further functionalization and development of pharmacologically active compounds (Pietra & Vitali, 1972).

Therapeutic Applications and Drug Design

Piperidine and its derivatives are critical in the design of therapeutic agents. The structural motif of piperidine is a common feature in drugs with various therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer activities. The modification of the piperidine nucleus, such as in this compound, plays a significant role in the medicinal chemistry of new drug discovery, highlighting the importance of piperidine derivatives in developing treatments for diverse diseases (Rathi et al., 2016).

Pharmacological Enhancements

Piperine, an alkaloid structurally similar to piperidine derivatives, is known for its bioavailability enhancing properties, which could extend to this compound. Piperine enhances the absorption and effectiveness of various drugs and phytochemicals by inhibiting enzymes that metabolize these compounds. This property is particularly relevant in the context of improving the pharmacokinetic profiles of therapeutic agents, suggesting potential applications of piperidine derivatives in enhancing drug efficacy (Srinivasan, 2007).

Antioxidant Activity Studies

The study of antioxidant activity and its determination methods are crucial in understanding the potential health benefits of compounds, including piperidine derivatives. Analytical methods used to assess antioxidant properties, such as ORAC and FRAP, could be applied to this compound to evaluate its capacity to scavenge free radicals. This is relevant for researching the compound's potential in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Biological Activities and Applications

The comprehensive review of Piper species, including their phytochemical and biological properties, suggests that derivatives such as this compound may possess a range of biological activities. These activities include antimicrobial, anti-inflammatory, and antioxidant effects, underscoring the potential of piperidine derivatives in the development of natural-based therapeutics and their applications in health and disease management (Salehi et al., 2019).

Future Directions

Piperidines, including “2-(2,5-Difluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLXFUVSAPNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343049-89-7
Record name 2-(2,5-difluorobenzyl)piperidine
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